molecular formula C23H21N3O4 B302584 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B302584
M. Wt: 403.4 g/mol
InChI Key: FORMDDZUPBADDA-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DIMPI, is a novel organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various areas of research, including cancer treatment and drug development.

Mechanism of Action

The mechanism of action of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and proteins that are involved in cancer cell growth and neurodegenerative diseases. 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are important for cancer cell growth. It has also been found to inhibit the aggregation of proteins such as amyloid beta, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-inflammatory effects and can reduce inflammation in the body. In addition, 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its unique chemical structure, which makes it a useful scaffold for the development of new drugs. It is also relatively easy to synthesize and can be obtained in good yield and purity. However, one limitation of using 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the use of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research. One area of interest is the development of new drugs based on the chemical structure of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Researchers are also interested in exploring the potential applications of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and to optimize its use in lab experiments.

Synthesis Methods

Several methods have been developed for the synthesis of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the most commonly used methods involves the reaction of 4-ethoxybenzaldehyde, dimethylindole, and barbituric acid in the presence of a catalyst. This method yields 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in good yield and purity. Other methods involve the use of different starting materials and catalysts, but the overall process remains similar.

Scientific Research Applications

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential applications in various areas of scientific research, including cancer treatment, drug development, and neurodegenerative diseases. Studies have shown that 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can prevent the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug development, 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a scaffold for the development of new drugs due to its unique chemical structure.

properties

Product Name

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

(5Z)-5-[(1,2-dimethylindol-3-yl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H21N3O4/c1-4-30-16-11-9-15(10-12-16)26-22(28)19(21(27)24-23(26)29)13-18-14(2)25(3)20-8-6-5-7-17(18)20/h5-13H,4H2,1-3H3,(H,24,27,29)/b19-13-

InChI Key

FORMDDZUPBADDA-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(N(C4=CC=CC=C43)C)C)/C(=O)NC2=O

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C4=CC=CC=C43)C)C)C(=O)NC2=O

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C4=CC=CC=C43)C)C)C(=O)NC2=O

Origin of Product

United States

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